N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
“N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” is a complex organic compound that features a furan ring, an imidazo[2,1-b][1,3]thiazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Mode of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Attachment of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the imidazo[2,1-b][1,3]thiazole intermediate.
Introduction of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
“N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenyl group on the imidazo[2,1-b][1,3]thiazole ring can enhance its interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(19-10-15-7-4-8-23-15)9-14-12-24-18-20-16(11-21(14)18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYQBZHKSMJKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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